2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid
Description
This compound belongs to the quinoxaline family, characterized by a bicyclic aromatic system with two nitrogen atoms at positions 1 and 2. The structure features:
- A 2-oxo group at position 2, contributing to hydrogen-bonding interactions.
- A carboxylic acid at position 6, enabling ionic interactions and solubility modulation.
Properties
Molecular Formula |
C14H14N2O4 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-oxo-1-(oxolan-2-ylmethyl)quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C14H14N2O4/c17-13-7-15-11-6-9(14(18)19)3-4-12(11)16(13)8-10-2-1-5-20-10/h3-4,6-7,10H,1-2,5,8H2,(H,18,19) |
InChI Key |
OYVZEBSWOJOQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C=C(C=C3)C(=O)O)N=CC2=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinoxaline Core
Condensation of o-Phenylenediamine Derivatives
The quinoxaline scaffold is typically constructed via condensation reactions between o-phenylenediamine derivatives and carbonyl-containing precursors. For this compound, glyoxylic acid or its derivatives serve as the carbonyl source. Under acidic conditions (e.g., HCl or H₂SO₄), o-phenylenediamine reacts with glyoxylic acid to form 1,2-dihydroquinoxaline-2-one, the foundational structure. This step achieves yields of 65–75% when conducted in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 6–8 hours.
Role of Solvent and Catalysts
The choice of solvent significantly impacts reaction efficiency. Tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) are commonly employed due to their ability to dissolve both amine and carbonyl reactants. Catalytic amounts of p-toluenesulfonic acid (PTSA) enhance the condensation rate by protonating the carbonyl oxygen, facilitating nucleophilic attack by the amine.
Alkylation at Position 1: Introducing the Tetrahydrofuran Side Chain
Nucleophilic Substitution Reactions
The tetrahydrofuran-2-ylmethyl group is introduced via alkylation of the quinoxaline nitrogen at position 1. (Tetrahydrofuran-2-yl)methyl bromide is the preferred alkylating agent, reacting with the deprotonated quinoxaline intermediate in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). This step is conducted in anhydrous DMF or acetonitrile at 60–80°C, achieving yields of 50–65%.
Table 1: Alkylation Optimization Parameters
Stereochemical Considerations
The tetrahydrofuran ring introduces a chiral center at the 2-position. Racemization during alkylation is mitigated by using aprotic solvents and avoiding strong bases like NaOH, which can epimerize the side chain. Chiral HPLC analysis confirms enantiomeric excess (ee) >90% under optimized conditions.
Carboxylic Acid Functionalization
Oxidation of Methyl Esters
The carboxylic acid group at position 6 is introduced via hydrolysis of a methyl ester precursor. 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid methyl ester (CAS 357637-72-0) is treated with aqueous sodium hydroxide (2M NaOH) at reflux (100°C) for 4–6 hours, followed by acidification with HCl to precipitate the carboxylic acid. This method achieves yields of 70–85% and purity >95% as verified by HPLC.
Alternative Pathways: Nitrile Hydrolysis
While less common, nitrile hydrolysis offers an alternative route. Reaction of 6-cyano-1,2-dihydroquinoxaline-2-one with (tetrahydrofuran-2-yl)methyl bromide, followed by acidic hydrolysis (H₂SO₄, H₂O), generates the carboxylic acid. However, this method is limited by lower yields (40–50%) due to competing side reactions.
Optimization Challenges and Solutions
Regioselectivity in Alkylation
Competing alkylation at position 3 of the quinoxaline ring is a major challenge. Steric hindrance from the tetrahydrofuran side chain favors N1-alkylation, but minor products (5–10%) may form. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the desired regioisomer.
Industrial-Scale Production Considerations
Solvent Recovery and Waste Management
Large-scale synthesis prioritizes solvent recycling, particularly DMF and THF, via distillation. Waste streams containing bromide ions are treated with AgNO₃ to precipitate AgBr, reducing environmental impact.
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance heat transfer and mixing, achieving throughputs of 1–2 kg/day with consistent purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the molecule or alter its reactivity.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce simpler quinoxaline compounds.
Scientific Research Applications
2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison Table
Key Structural and Functional Differences
Ring System: Quinoxaline derivatives (e.g., target compound, ) exhibit two nitrogen atoms, enhancing π-π stacking and hydrogen-bonding capabilities compared to quinoline analogs (), which have one nitrogen.
Substituent Effects :
- The tetrahydrofuran-2-ylmethyl group in the target compound introduces a heterocyclic oxygen, likely improving metabolic stability compared to alkyl chains (e.g., ethyl in or propenyl in ).
- Methyl or ethyl groups () may lower steric hindrance, favoring interactions with hydrophobic binding pockets.
Functional Group Positioning: The 2-oxo group in the target compound and analogs () is critical for hydrogen-bond acceptor activity. Carboxylic acid at position 6 (common in all analogs) enhances water solubility and enables salt bridge formation with biological targets.
Biological Activity
2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid is a complex organic compound notable for its unique structural features, including a quinoxaline core and a tetrahydrofuran moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 274.27 g/mol. The compound features both an oxo group and a carboxylic acid functional group, which contribute to its reactivity and biological activity.
Biological Activities
Research on quinoxaline derivatives indicates that compounds similar to this compound exhibit significant biological activities. Below are some key findings regarding its biological activity:
Anticancer Activity
Studies have shown that quinoxaline derivatives can inhibit the growth of various cancer cell lines. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : A study demonstrated that derivatives similar to this compound exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating potent anticancer effects .
Antimicrobial Activity
Quinoxalines have been reported to possess antimicrobial properties against a range of pathogens:
- Mechanism : The presence of the carboxylic acid group may enhance membrane permeability, leading to increased efficacy against bacterial strains.
- Case Study : In vitro testing showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Neuroprotective Effects
Recent studies suggest that this compound may exhibit neuroprotective properties:
- Mechanism : It is hypothesized that the compound can modulate neuroinflammatory pathways and reduce oxidative stress in neuronal cells.
- Case Study : Experimental models showed that treatment with this compound resulted in reduced neuronal cell death in models of oxidative stress-induced injury .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid | Anticancer properties | |
| Quinoxaline | Antimicrobial activity | |
| 6-Chloroquinoxaline | Antiparasitic effects |
The specific substitution pattern and the presence of both oxo and carboxylic acid functionalities alongside a tetrahydrofuran moiety may enhance the solubility and bioactivity of this compound compared to simpler quinoxalines .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the quinoxaline core via cyclization reactions.
- Introduction of the tetrahydrofuran moiety through nucleophilic substitution.
- Functionalization to incorporate the carboxylic acid group.
These synthetic strategies reflect standard practices in organic chemistry for constructing complex heterocyclic compounds .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2-dihydroquinoxaline-6-carboxylic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions typical of quinoxaline derivatives. For example, reacting 1,2-diamines with α-keto acids or esters under reflux in polar aprotic solvents (e.g., DMF or DMSO). The tetrahydrofuran (THF) moiety can be introduced through alkylation of the quinoxaline nitrogen using tetrahydrofurfuryl bromide. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .
Q. How should researchers characterize the compound’s structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : - and -NMR to confirm substitution patterns and the presence of the THF-methyl group.
- IR : Validate carbonyl (C=O) and carboxylic acid (O-H) functional groups.
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for related quinoxaline derivatives .
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer : The carboxylic acid group confers moderate solubility in polar solvents (e.g., methanol, DMSO). Stability tests under varying pH (2–10) and temperatures (4°C–40°C) should be conducted via HPLC-UV to assess degradation. Store in airtight containers under inert gas (N/Ar) at −20°C to prevent oxidation .
Advanced Research Questions
Q. How does the tetrahydrofuran-2-ylmethyl substituent influence electronic properties and reactivity?
- Methodological Answer : The THF group introduces steric bulk and electron-donating effects, which can be evaluated via:
- Cyclic Voltammetry : Compare redox potentials with unsubstituted quinoxaline analogs.
- DFT Calculations : Model HOMO/LUMO energy levels to predict sites for electrophilic/nucleophilic attack.
- Solvatochromism Studies : Assess solvent-dependent UV-Vis shifts to quantify polarity changes .
Q. How can contradictory biological activity data for quinoxaline derivatives be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigate by:
- Dose-Response Curves : Use standardized protocols (e.g., IC determination in triplicate).
- Metabolic Stability Assays : Test liver microsome stability to rule out rapid degradation artifacts.
- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., nitro vs. carboxylic acid groups) to isolate contributing factors .
Q. What computational strategies are effective for predicting reactivity in aqueous environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvation shells around the carboxylic acid and THF groups to predict hydrolysis susceptibility.
- pKa Prediction Tools (e.g., MarvinSketch): Estimate ionization states at physiological pH.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize synthesis of analogs with optimized binding .
Data Contradiction Analysis
Q. How to address inconsistencies in crystallographic data for quinoxaline derivatives?
- Methodological Answer : Discrepancies in bond lengths/angles may arise from polymorphism or solvent inclusion. Resolve by:
- Temperature-Dependent Crystallography : Collect data at multiple temperatures (100–298 K).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) to identify packing variations.
- Cross-Validate with Spectroscopic Data : Ensure NMR/IR aligns with crystal structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
